6-(Benzyl(cyclopropyl)amino)nicotinonitrile

CAS No.:

Cat. No.: VC19966216

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3 |

|---|---|

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2 |

| Standard InChI Key | VKKNYEQIVJXEPK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N |

Introduction

Chemical Structure and Physicochemical Properties

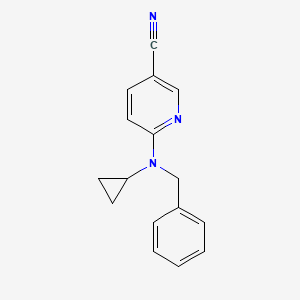

The molecular structure of 6-(Benzyl(cyclopropyl)amino)nicotinonitrile comprises a pyridine ring at position 3 substituted with a nitrile group (-C≡N) and at position 6 with a benzyl(cyclopropyl)amino group. The cyclopropyl ring introduces steric constraints, while the benzyl group contributes to lipophilicity, influencing its pharmacokinetic profile.

Molecular Characteristics

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃ |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N |

| Topological Polar Surface Area | 54.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The compound’s low polar surface area and absence of hydrogen bond donors suggest moderate membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics.

Synthesis and Chemical Reactivity

While detailed synthetic protocols remain proprietary, available data indicate a multi-step route involving:

-

Nicotinonitrile Core Formation: Cyanation of pyridine derivatives at position 3.

-

Amine Substitution: Introduction of the benzyl(cyclopropyl)amino group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

The cyclopropylamine moiety is likely introduced using cyclopropane carboxamide precursors, followed by benzylation. Computational studies suggest that steric hindrance from the cyclopropyl group may necessitate optimized reaction conditions to prevent side reactions.

Mechanism of Action and Biological Activities

Enzyme Inhibition

6-(Benzyl(cyclopropyl)amino)nicotinonitrile shares structural similarities with kinase inhibitors, particularly IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors described in patent WO2017067848A1 . These compounds inhibit kinase activity by binding to the ATP-binding pocket, disrupting phosphorylation cascades in inflammatory pathways. Molecular docking simulations predict that the nitrile group coordinates with catalytic lysine residues, while the benzyl-cyclopropylamine moiety occupies hydrophobic pockets .

Comparison with Structural Analogs

The absence of a sulfonyl group in 6-(Benzyl(cyclopropyl)amino)nicotinonitrile may reduce metabolic clearance compared to its analogs, potentially improving bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume